molecular formula C18H21NO5 B2951442 rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate CAS No. 1556097-90-5

rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate

Cat. No. B2951442
CAS RN: 1556097-90-5
M. Wt: 331.368
InChI Key: SQXPYPZJFNMICY-BXQZEDCQSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acrylate group, a benzyl group, and a hexahydrooxazolo[4,3-c][1,4]oxazin ring. These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The stereochemistry indicated by the ‘rac-’ prefix and the ‘(5S,8aS)’ configuration suggests that the compound has multiple chiral centers .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the acrylate group can participate in addition reactions, and the oxazin ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers could all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl (E)-3-[(5S)-5-benzyl-3-oxo-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-8a-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-23-16(20)8-9-18-12-22-11-15(19(18)17(21)24-13-18)10-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8+/t15-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXPYPZJFNMICY-BXQZEDCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC12COCC(N1C(=O)OC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C12COC[C@@H](N1C(=O)OC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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